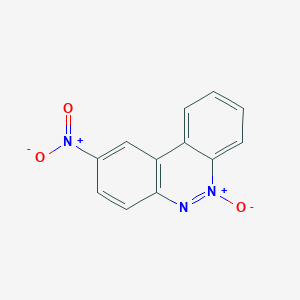
Succinimide, N,N'-((benzylimino)-bismethylene)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinimide, N,N’-((benzylimino)-bismethylene)di- is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This particular compound features a benzyl group attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N,N’-((benzylimino)-bismethylene)di- typically involves the reaction of succinimide with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Succinimide, N,N’-((benzylimino)-bismethylene)di- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Succinimide, N,N’-((benzylimino)-bismethylene)di- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Succinimide, N,N’-((benzylimino)-bismethylene)di- exerts its effects involves interactions with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide: Used in peptide synthesis and as an activating reagent.
N-Bromosuccinimide: Commonly used in organic synthesis for bromination reactions.
Maleimide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
Succinimide, N,N’-((benzylimino)-bismethylene)di- is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and binding properties compared to other succinimides. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
65950-41-6 |
|---|---|
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
1-[2-(benzylamino)-2-(2,5-dioxopyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19N3O4/c21-14-6-7-15(22)19(14)11-13(20-16(23)8-9-17(20)24)18-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |
Clave InChI |
MRBHPQMNXNPHJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(NCC2=CC=CC=C2)N3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
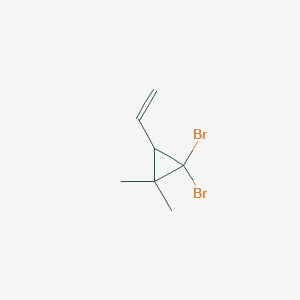
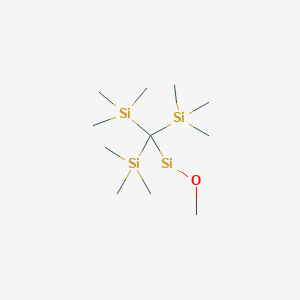
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

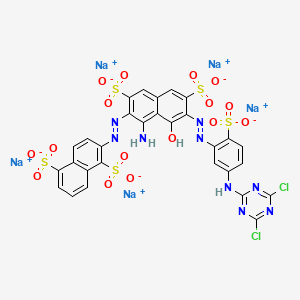
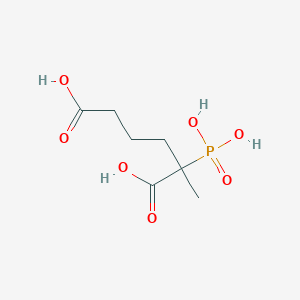


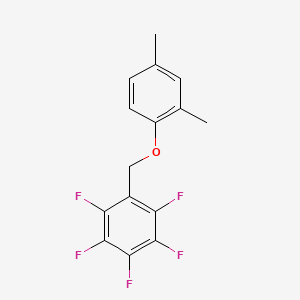
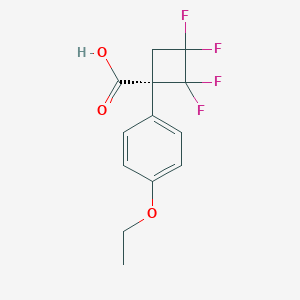
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
